3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
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Overview
Description
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline derivatives.
Scientific Research Applications
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The piperidine ring and isoquinoline core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 3-((1-Methylpiperidin-4-yl)oxy)propanenitrile
Uniqueness
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
89707-53-9 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-11-18(12-14-23)24-20-15-17-9-5-6-10-19(17)21(22-20)16-7-3-2-4-8-16/h2-10,15,18H,11-14H2,1H3 |
InChI Key |
MOMIZEIFBIBIJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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